
3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid is a chemical compound with the molecular formula C11H12N2O2 . It has a molecular weight of 204.22 g/mol . The compound is also known by other names such as 3-(2-Methyl-benzoimidazol-1-yl)-propionic acid .
Synthesis Analysis
The synthesis of this compound has been reported in various studies. For instance, it has been used in the synthesis of cadmium (II) coordination polymers . A mononuclear complex [Cu (L) (bip)2] has also been synthesized using this compound .Molecular Structure Analysis
The compound has a complex molecular structure. The InChI code for the compound is 1S/C11H12N2O2/c1-8-12-9-4-2-3-5-10(9)13(8)7-6-11(14)15/h2-5H,6-7H2,1H3,(H,14,15) . The compound’s structure has been analyzed using various techniques such as X-ray diffraction .Physical And Chemical Properties Analysis
The compound has a melting point of 174-176 degrees Celsius . It has a topological polar surface area of 55.1 Ų and a rotatable bond count of 3 . The compound is also characterized by an XLogP3-AA value of 1.3 .Scientific Research Applications
Vibrational Spectroscopy and Quantum Computational Studies
This compound has been studied using vibrational spectroscopy and quantum computational methods . These studies provide insights into the optimized geometrical structure, electronic, and vibrational features of the compound . The acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes .
Molecular Docking Studies
Molecular docking studies have been conducted on this compound . These studies help in predicting the protein binding properties of the compound, which is crucial in drug design and discovery .
Proteomics Research
The compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes .
Nonlinear Optics (NLO) Studies
The compound has been studied for its first-order hyperpolarizability and forecast NLO characteristics . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, where the polarization density P responds nonlinearly to the electric field E of the light .
Antibacterial Agents
While not directly related to “3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid”, benzimidazole derivatives have been reported to have potent antibacterial properties . It’s possible that this compound could also exhibit similar properties, but further research would be needed to confirm this.
Cytotoxic Activity
Again, while not directly related to “3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid”, some triazole derivatives have shown effective cytotoxic activity against various cancer cell lines . This suggests the potential for benzimidazole derivatives, including this compound, to be explored for similar applications.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid are currently unknown. The compound belongs to the benzimidazole class, which is known for its wide range of therapeutic applications . .
Mode of Action
Benzimidazole derivatives are known to interact with various targets, leading to a range of biological effects . .
Pharmacokinetics
Its molecular weight is 204.23 , which is within the range generally favorable for oral bioavailability.
Result of Action
While benzimidazole derivatives have been studied for their anticancer properties
properties
IUPAC Name |
3-(2-methylbenzimidazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8-12-9-4-2-3-5-10(9)13(8)7-6-11(14)15/h2-5H,6-7H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXHHZFMTRYXCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359081 |
Source


|
| Record name | 3-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30163-82-7 |
Source


|
| Record name | 3-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


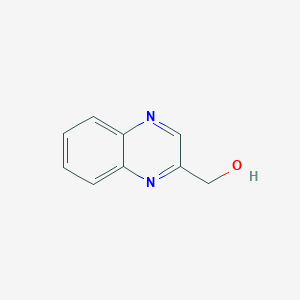
![(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1298248.png)


![2-[[4-(2-methylpropoxy)benzoyl]amino]acetic Acid](/img/structure/B1298271.png)
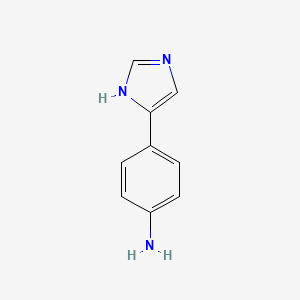
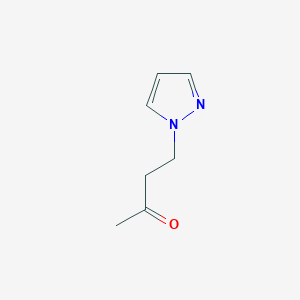
![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-nitrophenyl)methylene]-](/img/structure/B1298283.png)
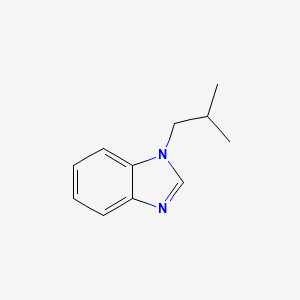
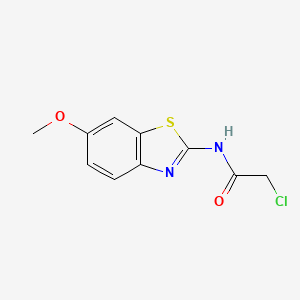

![5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine](/img/structure/B1298293.png)
![1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone](/img/structure/B1298298.png)